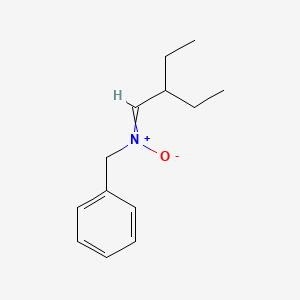

N-Benzyl-2-ethylbutan-1-imine N-oxide

CAS No.: 823817-63-6

Cat. No.: VC19048619

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823817-63-6 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | N-benzyl-2-ethylbutan-1-imine oxide |

| Standard InChI | InChI=1S/C13H19NO/c1-3-12(4-2)10-14(15)11-13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3 |

| Standard InChI Key | MXQNRHCAQYQRQU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)C=[N+](CC1=CC=CC=C1)[O-] |

Introduction

Structural Characteristics

Molecular Architecture

N-Benzyl-2-ethylbutan-1-imine N-oxide consists of:

-

A branched aliphatic chain (2-ethylbutan-1-imine) providing steric bulk.

-

A benzyl group attached to the nitrogen atom, contributing aromatic π-system interactions.

-

An N-oxide functional group (N⁺–O⁻), which introduces polarity and hydrogen-bonding capacity .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | |

| SMILES | CCC(CC)C=N+[O⁻] | |

| Topological Polar Surface Area | 28.8 Ų | |

| XLogP3-AA | 2.7 |

The N⁺–O⁻ bond (bond order ~1.1–1.3) exhibits partial double-bond character due to oxygen-to-nitrogen backdonation, stabilizing the zwitterionic form .

Synthesis and Optimization

Oxidation of Parent Amine

The most common route involves oxidizing N-benzyl-2-ethylbutan-1-imine using:

-

Hydrogen Peroxide (H₂O₂):

-

Peracids (e.g., mCPBA):

Comparative Synthesis Data:

| Oxidant | Temp (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| H₂O₂/MnTPP | 70 | 8 | 82 | High |

| mCPBA | 25 | 3 | 89 | Moderate |

Physical and Chemical Properties

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .

-

Stability: Stable at room temperature but prone to decomposition above 150°C or under strong acidic/basic conditions .

Spectroscopic Data

Chemical Reactivity

Reduction to Parent Amine

-

Agents: Zn/HCl, NaBH₄, or catalytic hydrogenation (Pd/C).

-

Mechanism: Cleavage of the N–O bond to regenerate N-benzyl-2-ethylbutan-1-imine .

Participation in Cycloadditions

-

Example: Reacts with dienophiles in Diels-Alder reactions, leveraging the electron-deficient N-oxide moiety .

Rearrangement Reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume